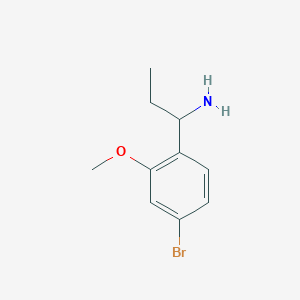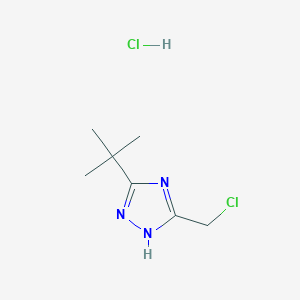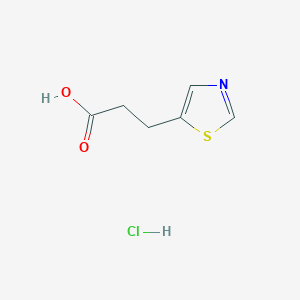
1-(4-Bromo-2-methoxyphenyl)-propylamine
Descripción general
Descripción
1-(4-Bromo-2-methoxyphenyl)-propylamine, also known as BMPA, is an organic compound that has been studied for its potential applications in scientific research. BMPA is a member of the group of compounds known as alkylamines, which are characterized by their nitrogen-containing functional group. BMPA has been studied for its ability to interact with various biological molecules, and its potential utility in laboratory experiments.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics Studies
Metabolic Pathways in Rats
The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 1-(4-Bromo-2-methoxyphenyl)-propylamine, was studied in rats. This research helps understand the metabolic pathways of similar compounds, including 1-(4-Bromo-2-methoxyphenyl)-propylamine, in biological systems (Kanamori et al., 2002).
Pharmacokinetics in Rat Tissues
Studies on the disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats after administration, including one of its major metabolites, provide insights into the pharmacokinetics that could be applicable to 1-(4-Bromo-2-methoxyphenyl)-propylamine. This research contributes to understanding the drug's distribution and effects in various tissues (Rohanová et al., 2008).
Interspecies Metabolic Comparison
The metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) were analyzed using hepatocytes from different species, including humans. This study is valuable for understanding how similar compounds, like 1-(4-Bromo-2-methoxyphenyl)-propylamine, might be metabolized in humans and other species (Carmo et al., 2005).
Chemical Synthesis and Structural Analysis
- Synthesis and Structure Elucidation: The synthesis of various bromo-methoxyphenyl derivatives, which could include or relate to 1-(4-Bromo-2-methoxyphenyl)-propylamine, has been studied. These studies focus on the chemical properties and structural elucidation of these compounds, contributing to the broader understanding of their chemical behavior and potential applications (Guzei et al., 2010; Jasinski et al., 2010).
Potential Therapeutic Applications
- Research on Derivatives for Therapeutic Uses: Although direct studies on 1-(4-Bromo-2-methoxyphenyl)-propylamine may be limited, research on closely related bromophenol derivatives from natural sources like red algae has been conducted. These studies investigate their potential therapeutic applications, including as anticancer agents (Zhao et al., 2004).
Propiedades
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6,9H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGAIUFIGABRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![5-(Bromomethyl)spiro[2.3]hexane](/img/structure/B1382558.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382561.png)
![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)

![4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1382575.png)

